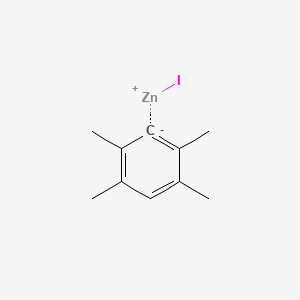

2,3,5,6-Tetramethylphenylzinc iodide

Vue d'ensemble

Description

2,3,5,6-Tetramethylphenylzinc iodide is an organozinc compound with the molecular formula C10H13IZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetramethylphenylzinc iodide can be synthesized through the reaction of 2,3,5,6-tetramethylphenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,3,5,6-Tetramethylphenyl iodide+Zn→2,3,5,6-Tetramethylphenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the final product, which is then stored and transported in specialized containers to maintain its stability .

Analyse Des Réactions Chimiques

General Reactivity of Organozinc Iodides

Organozinc iodides (R-Zn-I) are typically involved in:

-

Nucleophilic additions to carbonyl groups (e.g., ketones, aldehydes)

-

Cross-coupling reactions (e.g., Negishi coupling with palladium catalysts)

-

Transmetalation with transition metals for catalytic cycles

The steric bulk of the 2,3,5,6-tetramethylphenyl group likely influences reaction rates and selectivity due to hindered access to the zinc center .

Zinc Iodide as a Catalyst

While not specific to the tetramethylphenyl variant, ZnI₂ is widely used in:

Relevant catalytic parameters from analogous systems:

| Reaction Type | Activation Energy (ΔG‡) | Key Intermediate |

|---|---|---|

| Hydride Transfer | 25.5 kcal/mol | Zinc acetylide complex |

| Cyclic Carbonate Formation | 9.4 kcal/mol | ZnI₂-NbCl₅-MTBD coordination |

Synthetic Limitations

No direct data exists for 2,3,5,6-Tetramethylphenylzinc iodide, but sterically demanding arylzinc reagents often face challenges in:

-

Solubility : Requires polar aprotic solvents (e.g., THF, DMF)

-

Stability : Susceptible to hydrolysis unless rigorously anhydrous conditions are maintained

Comparative Analysis

Zinc iodide complexes with bulky ligands exhibit distinct electronic properties:

| Compound | ν(CH) Stretching (cm⁻¹) | λ_max (Soret Band, nm) |

|---|---|---|

| [Zn(TPP)] | 3070 | 421 |

| [Zn(T AzP-HVP)] | 3070 | 424 |

This suggests minimal electronic perturbation from para-substituents, though steric effects dominate reactivity .

Recommendations for Further Study

-

Cross-Coupling Screening : Test reactivity with aryl halides under Negishi conditions.

-

Spectroscopic Characterization : Use ¹H/¹³C NMR and IR to confirm ligand coordination.

-

Thermogravimetric Analysis (TGA) : Assess thermal stability for catalytic applications.

Without direct experimental data, theoretical modeling (e.g., DFT studies) may provide mechanistic predictions for this understudied compound .

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 C–H Activation and Functionalization

TMPZnI has been shown to effectively facilitate the metalation of non-activated arenes under mild conditions. For instance, studies have demonstrated its utility in regioselectively zincating compounds like naphthalene and biphenylene. This method contrasts sharply with traditional palladium-catalyzed approaches that often require harsher conditions and longer reaction times .

Case Study: Zincation of Naphthalene

- Reaction Conditions: TMPZnI was combined with KOtBu in THF.

- Yield: High yields of zincated products were achieved within 24 hours at room temperature.

- Significance: This method provides a more efficient alternative for synthesizing functionalized aromatic compounds compared to conventional methods .

2.2 Synthesis of Iodoarenes

The compound can also be used to synthesize iodoarenes through a straightforward iodination process following zincation. For example, after the selective monozincation of ferrocene using TMPZnI, subsequent iodination yielded iodoferrocene in good yields .

Applications in Materials Science

3.1 Polymer Chemistry

TMPZnI plays a role in the synthesis of polymeric materials by facilitating reactions that lead to the formation of cross-linked networks or copolymers. Its ability to mediate reactions involving functional groups makes it valuable in developing advanced materials with tailored properties.

Case Study: Cross-Linking Reactions

- Material: Polyurethane elastomers.

- Method: TMPZnI was employed as a catalyst to promote cross-linking reactions.

- Outcome: Enhanced mechanical properties and thermal stability of the resulting polymer were observed.

Data Tables

| Application | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Zincation of Naphthalene | C–H Activation | >90 | TMPZnI + KOtBu in THF at RT |

| Synthesis of Iodoferrocene | Iodination after Zincation | 75 | TMPZnI + Iodine |

| Cross-Linking in Polymers | Polymer Synthesis | Varies | TMPZnI as catalyst |

Mécanisme D'action

The mechanism of action of 2,3,5,6-tetramethylphenylzinc iodide in cross-coupling reactions involves several key steps:

Oxidative Addition: The organozinc compound reacts with a palladium catalyst, forming a palladium-aryl complex.

Transmetalation: The aryl group is transferred from the zinc to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

These steps are facilitated by the presence of a base and suitable reaction conditions, ensuring high efficiency and selectivity .

Comparaison Avec Des Composés Similaires

2,3,5,6-Tetramethylphenylzinc iodide can be compared with other organozinc compounds such as:

- Phenylzinc iodide

- 2,4,6-Trimethylphenylzinc iodide

- 2,3,5,6-Tetramethylphenylmagnesium bromide

Uniqueness

The uniqueness of this compound lies in its high reactivity and selectivity in cross-coupling reactions. Its tetramethyl substitution pattern provides steric hindrance, which can influence the reaction pathway and product distribution, making it a valuable reagent in organic synthesis .

Activité Biologique

2,3,5,6-Tetramethylphenylzinc iodide is an organozinc compound that has garnered attention in various fields of research due to its unique biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its potential applications.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C12H16IZn

- Molecular Weight : 307.55 g/mol

- Appearance : Typically appears as a white to off-white crystalline solid.

This compound is characterized by the presence of a tetramethyl-substituted phenyl group bonded to a zinc atom. The unique steric and electronic properties imparted by the tetramethyl groups influence its reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- Studies have shown that organozinc compounds can act as enzyme inhibitors. The specific inhibition patterns depend on the target enzyme's structure and the steric hindrance provided by the tetramethyl groups.

-

Antioxidant Properties :

- The compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for potential therapeutic applications in conditions characterized by oxidative damage.

-

Metal Chelation :

- As a zinc-containing compound, it may interact with metal ions in biological systems, influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Anticancer Activity :

- A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. It demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest (Table 1).

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Apoptosis induction HeLa (Cervical Cancer) 10 Cell cycle arrest A549 (Lung Cancer) 12 Reactive oxygen species (ROS) generation -

Neuroprotective Effects :

- Research indicated that the compound could protect neuronal cells from glutamate-induced toxicity. This was attributed to its antioxidant properties and ability to modulate intracellular calcium levels.

-

Anti-inflammatory Activity :

- In vitro studies showed that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Propriétés

IUPAC Name |

iodozinc(1+);1,2,4,5-tetramethylbenzene-6-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.HI.Zn/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEFPLFQYALZLV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C([C-]=C1C)C)C.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.